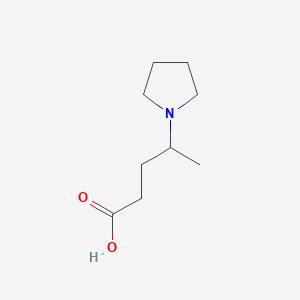
4-Pyrrolidin-1-yl-pentanoic acid
Overview
Description
4-Pyrrolidin-1-yl-pentanoic acid is a compound that can be associated with a class of substances that interact with neurotransmitter reuptake mechanisms, particularly those involving dopamine and norepinephrine. Although the specific compound is not directly mentioned in the provided papers, the related structures and their biological activities suggest a potential for pharmacological applications, especially in the context of substance abuse treatment .
Synthesis Analysis
The synthesis of compounds related to 4-pyrrolidin-1-yl-pentanoic acid involves the formation of 2-aminopentanophenones, which have shown selective inhibition of dopamine and norepinephrine transporters. The synthesis process is designed to yield compounds with minimal effect on serotonin trafficking and no significant affinity for various monoamine receptors . Additionally, the synthesis of related pyrrolidine compounds has been achieved through reactions involving pyrrole nuclei, which could be a starting point for synthesizing the 4-pyrrolidin-1-yl-pentanoic acid .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-pyrrolidin-1-yl-pentanoic acid has been studied using X-ray structural analysis. For instance, pyridine betaines have been synthesized and their structure analyzed, revealing insights into the molecular configuration that could be relevant for understanding the structure of 4-pyrrolidin-1-yl-pentanoic acid . Moreover, DFT calculations have been employed to study tautomeric preferences in related compounds, which could inform the stability and reactivity of the pyrrolidin-1-yl moiety in 4-pyrrolidin-1-yl-pentanoic acid .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various studies. For example, the reaction of propynoic acid with 4-(1-pyrrolidino)-pyridine has been shown to produce a cocrystal that does not polymerize upon exposure to gamma rays but undergoes a solid-state reaction upon heating to yield a mixture of pyridinium-l-acrylate isomers . This suggests that the pyrrolidin-1-yl group can participate in reactions leading to the formation of stable products under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-pyrrolidin-1-yl-pentanoic acid are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The selective inhibition of monoamine transporters indicates that these compounds can cross biological membranes and interact with specific protein targets . The solid-state reactivity and the formation of cocrystals imply that the compound may have distinct solid-state properties, such as crystallinity and stability, which are important for its potential pharmaceutical applications .
Scientific Research Applications
Corrosion Inhibition
Derivatives similar to 4-Pyrrolidin-1-yl-pentanoic acid have been investigated for their corrosion inhibitory effects. For example, Schiff’s base derivatives have demonstrated effectiveness in protecting mild steel against corrosion in acidic environments. The effectiveness of these compounds is attributed to their adsorption and interaction with the metal surface, following the Langmuir adsorption isotherm. Such derivatives act as mixed-type inhibitors, with their efficacy linked to quantum chemical parameters like the highest occupied molecular orbital (HOMO) energy and the energy gap (ΔE_gap) (Mrani et al., 2021).
Synthesis and Derivatization
Research on novel hydrochloride salts of cathinones, which share structural similarities with 4-Pyrrolidin-1-yl-pentanoic acid, has provided insights into the synthesis and derivatization of these compounds. Spectroscopic methods such as GC-MS, IR, NMR, and single-crystal X-ray diffraction have been employed to examine their properties. The study also explores thionation and amination reactions as means for identifying selected cathinones (Nycz et al., 2016).
Neurotransmitter Reuptake Inhibition
Another area of application is in the modulation of neurotransmitter reuptake, particularly for substances like dopamine, serotonin, and norepinephrine. Certain pyrrolidin-1-yl-pentan-1-one analogues, including those structurally related to 4-Pyrrolidin-1-yl-pentanoic acid, have been synthesized and evaluated for their potential as reuptake inhibitors. These compounds have shown selectivity in inhibiting dopamine and norepinephrine transporters without significant affinity for serotonin transporters or certain receptors, suggesting potential applications in treating cocaine abuse (Meltzer et al., 2006).
Antiviral Activity
Compounds exhibiting structural features akin to 4-Pyrrolidin-1-yl-pentanoic acid have also been explored for their antiviral properties. For instance, a novel inhibitor of human rhinovirus 3C protease demonstrated potent antiviral activity across various serotypes and related picornaviruses. This compound's mode of action, as evidenced by its ability to inhibit viral polyprotein processing, underscores the therapeutic potential of similar compounds in managing viral infections (Patick et al., 2005).
Future Directions
properties
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(4-5-9(11)12)10-6-2-3-7-10/h8H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUMCJLQKMUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrrolidin-1-yl-pentanoic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


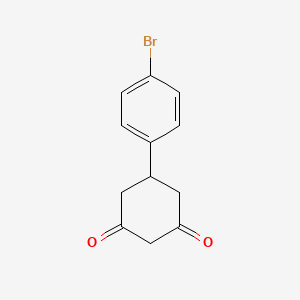
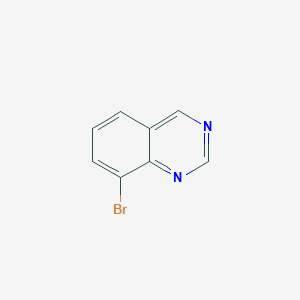
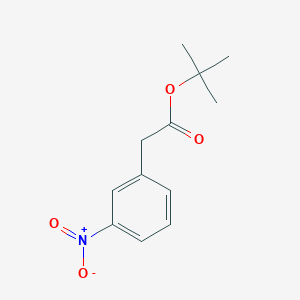

![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
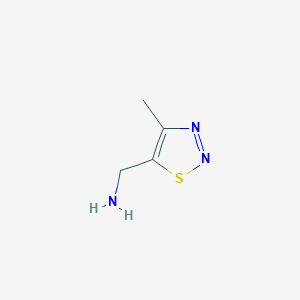
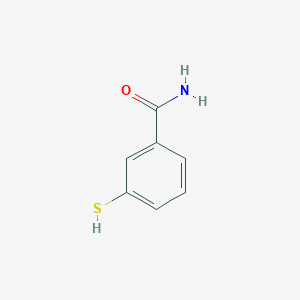

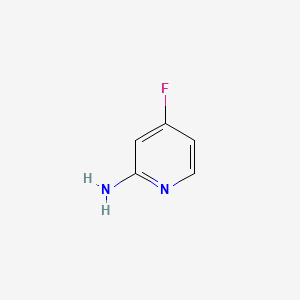
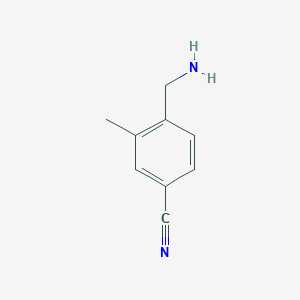

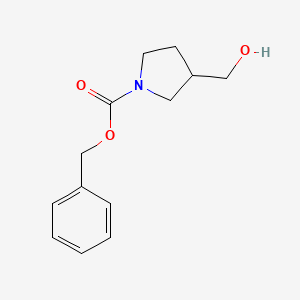

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)